(5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 606949-43-3
Cat. No.: VC16137242
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606949-43-3 |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | (5E)-2-(4-ethoxyphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C22H19N3O3S/c1-3-13-28-18-9-5-15(6-10-18)14-19-21(26)25-22(29-19)23-20(24-25)16-7-11-17(12-8-16)27-4-2/h3,5-12,14H,1,4,13H2,2H3/b19-14+ |
| Standard InChI Key | AVYQINABDURTQE-XMHGGMMESA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OCC=C)/SC3=N2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2 |
Introduction
(5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound belonging to the class of thiazole and triazole derivatives. It features a unique structure characterized by a thiazole ring fused with a triazole moiety, along with various aromatic substituents such as an allyloxy group and an ethoxyphenyl substituent. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms in its structure.
Synthesis Methods
The synthesis of (5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic synthesis techniques. Key methods include the use of three-component reactions and careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Biological Activities and Potential Applications
Compounds containing thiazole and triazole rings are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . While specific biological activity data for (5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)thiazolo[3,2-b] triazol-6(5H)-one is limited, its unique combination of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.
Research Findings and Future Directions
Research on thiazolo[3,2-b] triazole derivatives has shown promising results in anticancer studies, with some compounds exhibiting excellent antitumor activity without causing toxicity to normal cells . Further research is needed to fully elucidate the properties and potential applications of (5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)thiazolo[3,2-b] triazol-6(5H)-one, including empirical testing through various bioassays to confirm its efficacy.
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